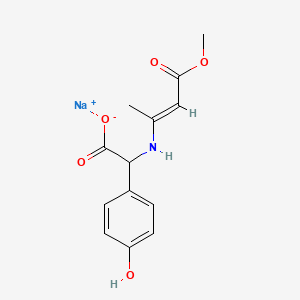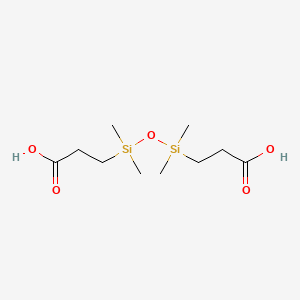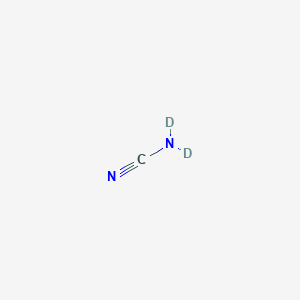
9,12-Octadecadienoic acid (9Z,12Z)-, 1-(chloromethyl)-1,2-ethanediyl ester (9CI); 9,12-Octadecadienoic acid (Z,Z)-, 1-(chloromethyl)-1,2-ethanediyl ester; 3-Chloro-1,2-propanediol dilinoleate; Rac-1,2-bis(linoleoyl)-3-chloropropane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,12-Octadecadienoic acid (9Z,12Z)-, 1-(chloromethyl)-1,2-ethanediyl ester (9CI); 9,12-Octadecadienoic acid (Z,Z)-, 1-(chloromethyl)-1,2-ethanediyl ester; 3-Chloro-1,2-propanediol dilinoleate; Rac-1,2-bis(linoleoyl)-3-chloropropane-1,2-diol is a complex organic compound It is a derivative of linoleic acid, which is a polyunsaturated omega-6 fatty acid commonly found in many vegetable oils
準備方法
The synthesis of 9,12-Octadecadienoic acid (9Z,12Z)-, 1-(chloromethyl)-1,2-ethanediyl ester involves several steps. One common method involves the esterification of linoleic acid with 3-chloro-1,2-propanediol. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion. The product is then purified through distillation or recrystallization.
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields.
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The chlorine atom in the 3-chloro-1,2-propanediol moiety can be substituted with other nucleophiles, such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
This compound has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential effects on cellular processes and its role in lipid metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory conditions and metabolic disorders.
Industry: It is used in the production of specialty chemicals, such as surfactants and emulsifiers, due to its unique amphiphilic properties.
作用機序
The mechanism of action of this compound involves its interaction with cellular membranes and enzymes. The ester groups can be hydrolyzed by esterases, releasing linoleic acid and 3-chloro-1,2-propanediol. Linoleic acid is a key component of cell membranes and can be further metabolized to bioactive lipids, which play roles in inflammation and cell signaling. The chlorine atom in 3-chloro-1,2-propanediol can also participate in various biochemical reactions, potentially affecting cellular function.
類似化合物との比較
Similar compounds include other esters of linoleic acid, such as:
Glycerol trilinoleate: A triester of linoleic acid and glycerol, used in similar applications but with different physical properties.
Linoleic acid methyl ester: A simpler ester of linoleic acid, used as a biodiesel and in the synthesis of other chemicals.
Compared to these compounds, 9,12-Octadecadienoic acid (9Z,12Z)-, 1-(chloromethyl)-1,2-ethanediyl ester has unique properties due to the presence of the chlorine atom and the specific ester linkage, which can influence its reactivity and applications.
特性
分子式 |
C39H67ClO4 |
|---|---|
分子量 |
635.4 g/mol |
IUPAC名 |
[3-chloro-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C39H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,37H,3-10,15-16,21-36H2,1-2H3/b13-11-,14-12-,19-17-,20-18- |
InChIキー |
DRJDHVCKVJFJLH-MAZCIEHSSA-N |
異性体SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
正規SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCC=CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3R)-6,7-dimethoxy-3-[(5R)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one](/img/structure/B13833770.png)
![4-Oxo-4-[[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]butanoic acid](/img/structure/B13833772.png)

![3-(3-Fluorophenyl)-N,N-dimethylbicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B13833791.png)





![(1S,4R)-2-prop-2-enyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B13833826.png)


